Structural Differentiation: Unique 2-Hydroxy-Indane Methylene Urea Scaffold vs. Simpler Cyclohexyl-Constrained sEH Inhibitors
The target compound incorporates a 2-hydroxy-2,3-dihydro-1H-indene moiety connected via a methylene spacer to the urea group. This scaffold is distinct from the conformationally restricted cyclohexane-constrained urea inhibitors of soluble epoxide hydrolase (sEH) described in US8501783B2 [1]. While the latter class shows sEH inhibition Ki values as low as 1.40 nM for optimized analogs, the 2,3-dihydro-1H-inden-2-yl urea scaffold targets p38 MAPK, a completely different therapeutic axis. No direct potency comparison exists between these two classes, but the scaffold divergence represents a fundamental pharmacological differentiation.
| Evidence Dimension | Core pharmacophore scaffold and target selectivity |
|---|---|
| Target Compound Data | 2-hydroxy-2,3-dihydro-1H-indene-2-yl methylene urea scaffold; p38 MAPK pathway engagement (class-level) |
| Comparator Or Baseline | Conformationally restricted cis/trans-1,4-cyclohexane urea inhibitors of sEH (US8501783B2); representative sEH Ki = 1.40 nM |
| Quantified Difference | Not directly comparable (different target); structural scaffold divergence precludes cross-class potency translation |
| Conditions | Class-level patent disclosure; no matched-assay data available |
Why This Matters
This scaffold differentiation dictates target selectivity (p38 MAPK vs. sEH), which is critical for selecting the correct tool compound for specific inflammatory pathway research.
- [1] Hammock, B. D., Jones, P. D., Morisseau, C., Huang, H., Tsai, H., & Gless, R. (2013). Conformationally restricted urea inhibitors of soluble epoxide hydrolase. US Patent US8501783B2. View Source
